molecular formula C19H17BrF3N5O B10945316 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B10945316
M. Wt: 468.3 g/mol
InChI Key: FRPZOSMPIISOBY-UHFFFAOYSA-N
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Description

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a piperazine moiety linked to a trifluoromethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by bromination at the 6-position. The subsequent steps involve the introduction of the piperazine moiety and the trifluoromethylbenzyl group through nucleophilic substitution reactions. Common reagents used in these reactions include bromine, piperazine, and trifluoromethylbenzyl chloride, under conditions such as reflux in organic solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes like signal transduction or metabolic regulation.

Properties

Molecular Formula

C19H17BrF3N5O

Molecular Weight

468.3 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H17BrF3N5O/c20-15-10-24-17-9-16(25-28(17)12-15)18(29)27-6-4-26(5-7-27)11-13-2-1-3-14(8-13)19(21,22)23/h1-3,8-10,12H,4-7,11H2

InChI Key

FRPZOSMPIISOBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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